2-(2-Chloro-6-methylphenoxy)propanoic acid
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Overview
Description
2-(2-Chloro-6-methylphenoxy)propanoic acid is an organic compound with the molecular formula C10H11ClO3. It is a member of the phenoxy herbicides, which are widely used in agriculture to control broadleaf weeds. This compound is known for its selective action on dicotyledonous plants while sparing monocotyledonous crops, making it a valuable tool in weed management.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chloro-6-methylphenoxy)propanoic acid typically begins with the chlorination of 2-methylphenol to produce 2-chloro-6-methylphenol. This intermediate is then subjected to an esterification reaction with propanoic acid under acidic conditions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and esterification processes. These reactions are carried out in reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Chloro-6-methylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxypropanoic acids.
Scientific Research Applications
2-(2-Chloro-6-methylphenoxy)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The herbicidal action of 2-(2-Chloro-6-methylphenoxy)propanoic acid is primarily due to its ability to mimic the plant hormone auxin. This leads to uncontrolled growth and eventual death of the target weeds. The compound binds to auxin receptors, disrupting normal cellular processes and causing abnormal cell elongation and division .
Comparison with Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)propanoic acid
- 2-(2-Methyl-4-chlorophenoxy)propanoic acid
- 2-(4-Chloro-2-methylphenoxy)acetic acid
Comparison: 2-(2-Chloro-6-methylphenoxy)propanoic acid is unique due to its specific substitution pattern, which influences its herbicidal activity and selectivity. Compared to similar compounds, it offers a distinct balance of efficacy and safety, making it a preferred choice in certain agricultural applications .
Properties
IUPAC Name |
2-(2-chloro-6-methylphenoxy)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-4-3-5-8(11)9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCRVMDZDXFHRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OC(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70957259 |
Source
|
Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35851-12-8 |
Source
|
Record name | Propanoic acid, 2-(2-chloro-6-methylphenoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035851128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Chloro-6-methylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70957259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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